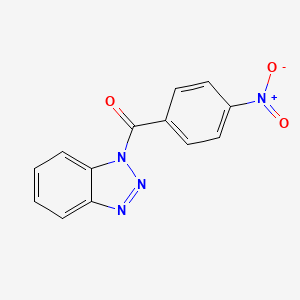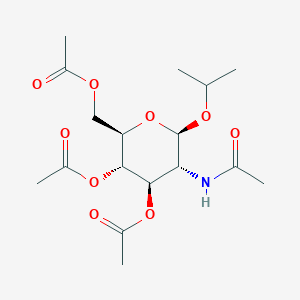
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate are not available, similar compounds have been synthesized through various methods . For instance, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Specific physical and chemical properties for this compound are not available .Mécanisme D'action
Target of Action
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, also known as 3-(4-chlorophenyl)-1h-pyrazole-5-carboxylic acid ethyl ester, is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity . These changes can include alterations in cell signaling, gene expression, or enzymatic activity, among others .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect neurotransmission . Additionally, this compound has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can modulate gene expression related to antioxidant defense mechanisms, leading to changes in cellular metabolism . In neuronal cells, the inhibition of acetylcholinesterase by this compound can result in altered neurotransmitter levels, affecting synaptic transmission and potentially leading to neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can scavenge reactive oxygen species, reducing oxidative stress and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has shown sustained inhibition of acetylcholinesterase activity and consistent modulation of oxidative stress pathways . These findings suggest that the compound maintains its biochemical activity over time in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by inhibiting acetylcholinesterase and reducing oxidative stress . At higher doses, this compound can induce toxic effects, including neurotoxicity and oxidative damage . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can cross cell membranes through passive diffusion and may also interact with specific transporters . Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, this compound may interact with other organelles, such as the endoplasmic reticulum, influencing cellular stress responses . Targeting signals and post-translational modifications may play a role in directing the compound to specific subcellular compartments.
Propriétés
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXKEDUSKXDFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917752 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
595610-40-5, 938182-43-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595610-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Fluorophenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B7726310.png)

![2-(4-Fluorophenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B7726315.png)


![2-[(4-Bromophenoxy)methyl]-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B7726345.png)
![5-[(4-Methylbenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7726346.png)
![2-[(4-Bromophenoxy)methyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7726351.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B7726362.png)
![2-[(2-Methylphenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazol-4-yl cyanide](/img/structure/B7726369.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B7726371.png)
![2-[(4-Bromophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B7726377.png)